Ácido 3-(N-Boc-N-butilamino)fenilborónico

Descripción general

Descripción

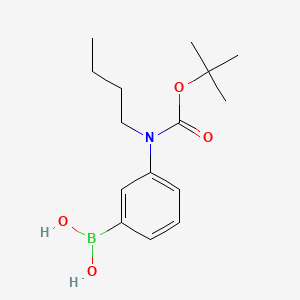

3-(N-Boc-N-butylamino)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected butylamino group

Aplicaciones Científicas De Investigación

3-(N-Boc-N-butylamino)phenylboronic acid has several applications in scientific research:

Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.

Industry: It is used in the synthesis of advanced materials and as a reagent in various industrial processes.

Mecanismo De Acción

Target of Action

The primary target of 3-(N-Boc-N-butylamino)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent (such as 3-(N-Boc-N-butylamino)phenylboronic acid) transfers an organic group to a transition metal (like palladium), forming a new metal-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction involves several steps, including oxidative addition, transmetalation, and reductive elimination . The 3-(N-Boc-N-butylamino)phenylboronic acid plays a crucial role in the transmetalation step, where it transfers an organic group to palladium .

Result of Action

The result of the action of 3-(N-Boc-N-butylamino)phenylboronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Action Environment

The efficacy and stability of 3-(N-Boc-N-butylamino)phenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is typically performed under mild conditions and is tolerant to various functional groups

Análisis Bioquímico

Biochemical Properties

3-(N-Boc-N-butylamino)phenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can participate in various biochemical reactions, such as the Suzuki-Miyaura coupling

Molecular Mechanism

It is known that boronic acids can form reversible covalent bonds with diols, which could potentially allow them to interact with biomolecules

Metabolic Pathways

While amino acids play crucial roles in various metabolic pathways

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Boc-N-butylamino)phenylboronic acid typically involves the following steps:

Formation of the Amino Intermediate: The starting material, 3-aminophenylboronic acid, is reacted with tert-butoxycarbonyl (Boc) anhydride to protect the amino group, forming 3-(N-Boc-amino)phenylboronic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

3-(N-Boc-N-butylamino)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.

Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc protecting group.

Major Products

Suzuki-Miyaura Coupling: The major products are biaryl compounds.

Oxidation: Phenols or other oxygenated derivatives.

Substitution: Various substituted amines depending on the reactants used.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: A simpler analog with a phenyl ring and a boronic acid group, used widely in organic synthesis.

3-(N-Boc-amino)phenylboronic Acid: Similar structure but without the butyl group, used in similar applications.

4-Formylphenylboronic Acid: Contains a formyl group instead of an amino group, used in different synthetic applications.

Uniqueness

3-(N-Boc-N-butylamino)phenylboronic acid is unique due to the presence of both the Boc-protected butylamino group and the boronic acid group. This combination allows for versatile reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules and materials.

Actividad Biológica

3-(N-Boc-N-butylamino)phenylboronic acid (CAS No. 925932-71-4) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, interaction with biomolecules, and applications in research.

Chemical Structure and Properties

The compound features a phenylboronic acid moiety attached to a Boc-protected butylamino group. The presence of the boronic acid functional group is critical for its biological interactions, particularly in the context of enzyme inhibition and molecular recognition.

1. Enzyme Inhibition

Boronic acids are known to interact with serine proteases and other enzymes through reversible covalent bonding with the active site serine residue. This interaction can inhibit enzymatic activity, making boronic acids valuable as drug candidates for diseases involving protease dysregulation, such as cancer and diabetes .

2. Molecular Recognition

The ability of 3-(N-Boc-N-butylamino)phenylboronic acid to form complexes with biomolecules is significant. The boronate group can selectively bind to diols and other Lewis bases, facilitating the development of biosensors and drug delivery systems .

Anticancer Properties

Research indicates that phenylboronic acids can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives like 3-(N-Boc-N-butylamino)phenylboronic acid can induce apoptosis in cancer cells by disrupting critical signaling pathways .

Case Studies

- Study on Cytotoxicity : A study published in Molecules demonstrated that phenylboronic acid derivatives exhibited selective cytotoxicity against breast cancer cells compared to normal cells. The mechanism was attributed to the inhibition of proteasomal activity, leading to the accumulation of pro-apoptotic factors .

- Inhibition of Enzymatic Activity : Another research highlighted the compound's ability to inhibit the enzyme carbonic anhydrase, which is implicated in tumor growth and metastasis. The inhibition was dose-dependent, showcasing potential therapeutic applications in oncology .

Research Findings

A summary of key findings related to the biological activity of 3-(N-Boc-N-butylamino)phenylboronic acid is presented below:

Applications in Research

The unique properties of 3-(N-Boc-N-butylamino)phenylboronic acid make it suitable for various applications:

- Drug Development : Its ability to inhibit specific enzymes positions it as a candidate for developing targeted therapies for cancer and metabolic disorders.

- Biosensors : The selective binding characteristics allow for its use in developing sensitive biosensors for detecting biomolecules.

- Chemical Biology Studies : It serves as a tool compound in chemical biology for studying enzyme mechanisms and cellular processes.

Propiedades

IUPAC Name |

[3-[butyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO4/c1-5-6-10-17(14(18)21-15(2,3)4)13-9-7-8-12(11-13)16(19)20/h7-9,11,19-20H,5-6,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGLYYWIKQFCSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N(CCCC)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601201225 | |

| Record name | C-(1,1-Dimethylethyl) N-(3-borylphenyl)-N-butylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601201225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925932-71-4 | |

| Record name | C-(1,1-Dimethylethyl) N-(3-borylphenyl)-N-butylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925932-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C-(1,1-Dimethylethyl) N-(3-borylphenyl)-N-butylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601201225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.